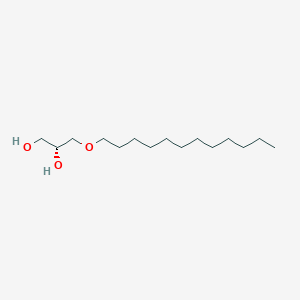
1-Monododecylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Monododecylglycerol (MDG) is a glycerol derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MDG is a nonionic surfactant and is commonly used as an emulsifier, solubilizer, and stabilizer in the food, cosmetic, and pharmaceutical industries. Moreover, MDG has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy.
Mecanismo De Acción
1-Monododecylglycerol exerts its biological effects by interacting with cell membranes. 1-Monododecylglycerol can penetrate the cell membrane and interact with the lipid bilayer, leading to changes in membrane fluidity and permeability. Moreover, 1-Monododecylglycerol can interact with proteins and enzymes, leading to changes in their activity and function.
Efectos Bioquímicos Y Fisiológicos
1-Monododecylglycerol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Monododecylglycerol can inhibit the growth of cancer cells, reduce inflammation, and enhance the activity of immune cells. Moreover, 1-Monododecylglycerol has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Monododecylglycerol has several advantages for lab experiments, including its non-toxicity, biocompatibility, and ability to improve the solubility and stability of drugs. However, 1-Monododecylglycerol has some limitations, including its relatively high cost, potential for batch-to-batch variability, and limited availability.
Direcciones Futuras
There are several future directions for 1-Monododecylglycerol research, including:
1. Development of novel 1-Monododecylglycerol-based drug delivery systems for the treatment of various diseases.
2. Investigation of the molecular mechanisms underlying the biological effects of 1-Monododecylglycerol.
3. Development of more efficient and cost-effective methods for 1-Monododecylglycerol synthesis and purification.
4. Investigation of the potential applications of 1-Monododecylglycerol in tissue engineering and regenerative medicine.
5. Evaluation of the safety and toxicity of 1-Monododecylglycerol in vivo.
Conclusion
In conclusion, 1-Monododecylglycerol is a glycerol derivative that has shown promising results in scientific research, particularly in the field of drug delivery and gene therapy. 1-Monododecylglycerol can improve the solubility and stability of drugs and enhance the delivery of therapeutic genes to target cells. Moreover, 1-Monododecylglycerol has several biochemical and physiological effects, including its ability to inhibit cancer cell growth, reduce inflammation, and enhance immune activity. However, further research is needed to fully understand the potential applications of 1-Monododecylglycerol in various fields.
Métodos De Síntesis
1-Monododecylglycerol can be synthesized through a variety of methods, including enzymatic and chemical synthesis. The most common method of 1-Monododecylglycerol synthesis involves the reaction of glycerol and dodecanoic acid in the presence of a catalyst. This reaction results in the formation of 1-Monododecylglycerol and water. The purity of 1-Monododecylglycerol can be improved through various purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-Monododecylglycerol has been extensively studied for its potential applications in drug delivery and gene therapy. In drug delivery, 1-Monododecylglycerol has been used as a carrier for various drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. 1-Monododecylglycerol can improve the solubility and stability of these drugs, leading to improved therapeutic efficacy. Moreover, 1-Monododecylglycerol has shown promising results in gene therapy by improving the delivery of therapeutic genes to target cells.
Propiedades
Número CAS |
90904-23-7 |
|---|---|
Nombre del producto |
1-Monododecylglycerol |
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
(2R)-3-dodecoxypropane-1,2-diol |
InChI |
InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m1/s1 |
Clave InChI |
GBXRUYNQDDTQQS-OAHLLOKOSA-N |
SMILES isomérico |
CCCCCCCCCCCCOC[C@@H](CO)O |
SMILES |
CCCCCCCCCCCCOCC(CO)O |
SMILES canónico |
CCCCCCCCCCCCOCC(CO)O |
Sinónimos |
(2R)-3-(Dodecyloxy)-1,2-propanediol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
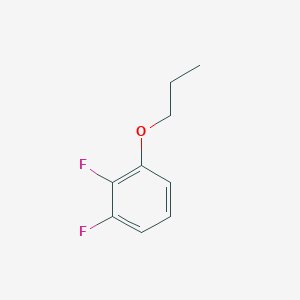
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
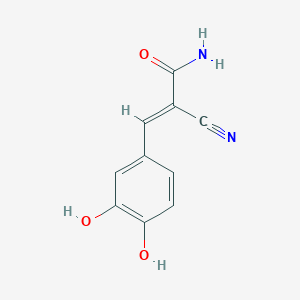
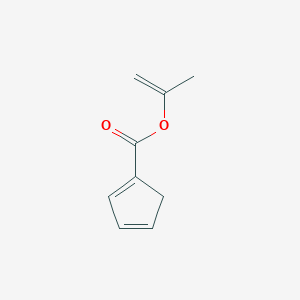
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
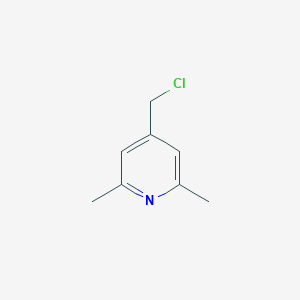
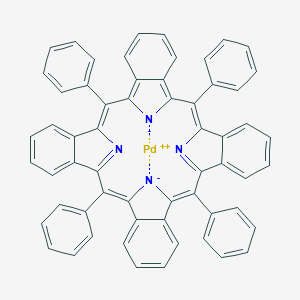
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
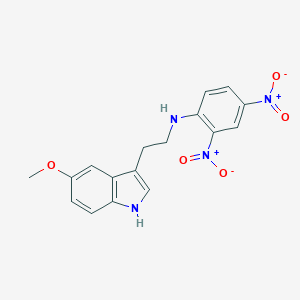
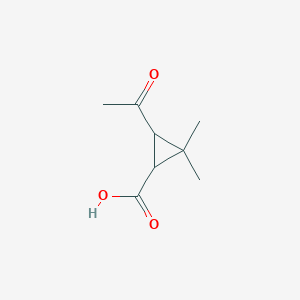
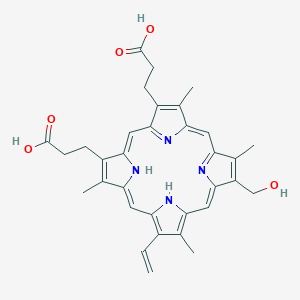
![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)